molecular formula C9H9N3 B1617773 1-Benzyl-1,2,4-triazole CAS No. 6085-94-5

1-Benzyl-1,2,4-triazole

Cat. No.: B1617773
CAS No.: 6085-94-5
M. Wt: 159.19 g/mol
InChI Key: BNWQEHYYXTVKOF-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of benzyl hydrazine with formamide under acidic conditions. Another method includes the reaction of benzyl azide with hydrazine hydrate, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,4-triazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-1,2,4-triazole can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQEHYYXTVKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209692
Record name 1H-1,2,4-Triazole, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-94-5
Record name 1-(Phenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6085-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 34.2 parts by weight of benzyl bromide, 13.8 parts by weight of 1,2,4-triazole and 41.4 parts by weight of potassium carbonate in 150 parts by weight of acetonitrile is refluxed for 10 hours while stirring. The mixture is filtered and the filtrate is evaporated to dryness and recrystallized from a mixture of toluene and cyclohexane. There is obtained 21 parts by weight of 1-benzyl-1,2,4-triazole; m.p.: 58° C.
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34.2
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Synthesis routes and methods II

Procedure details

To a continuously stirred mixture of 13.8 grams of 1,2,4-triazole in 120 ml of methanol cooled at 0° was added 11.9 grams of sodium methoxide. The mixture was allowed to warm to room temperature and stir for 45 minutes whereupon the mixture was again cooled at 0° C. and there was added 25.3 ml of benzyl chloride. After being warmed to room temperature and continuously stirred for 14 hours, the mixture was concentrated and the residue extracted well with dichloromethane. The extract was washed with saturated brine, dried over magnesium sulfate, filtered, and evaporated to give a crude product that was purified by flash column chromatography over silica gel and eluted with dichloromethane/ ethyl acetate (2:1) to give 28.5 grams of pure 1-benzyl-1,2,4-triazole as a solid melting at 44°-45° C.
Quantity
13.8 g
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reactant
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120 mL
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sodium methoxide
Quantity
11.9 g
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Quantity
25.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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